Unii-4PH0nmd7GJ
Description
UNII-4PH0nmd7GJ is a synthetic organic compound primarily characterized by its structural core involving 4-fluoro-2-methyl-1H-indol-5-yloxy linked to a substituted quinazoline scaffold. Its synthesis involves precise coupling of the indole moiety with a methoxy-substituted quinazoline ring, followed by functionalization of the cyclobutyl or piperidine side chains to optimize pharmacokinetic properties .
Properties
CAS No. |
1430634-79-9 |
|---|---|
Molecular Formula |
C25H33NO |
Molecular Weight |
363.55 |
IUPAC Name |
2-(1-adamantyl)-1-(1-pentylindol-3-yl)ethanone |
InChI |
InChI=1S/C25H33NO/c1-2-3-6-9-26-17-22(21-7-4-5-8-23(21)26)24(27)16-25-13-18-10-19(14-25)12-20(11-18)15-25/h4-5,7-8,17-20H,2-3,6,9-16H2,1H3 |
InChI Key |
BRHHDIPEHOKFET-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC34CC5CC(C3)CC(C5)C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AB-002; AB 002; AB002 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares UNII-4PH0nmd7GJ to structurally and functionally related compounds, focusing on molecular variations, hypothesized activity, and synthetic pathways.
Table 1: Structural and Functional Comparison
Key Observations:
Side-Chain Modifications: UNII-4PH0nmd7GJ’s piperidine-cyclobutyl side chain contrasts with Compound A’s pyrrolidine and Compound B’s morpholine groups. Compound C’s sulfonamide group () indicates divergent mechanisms, possibly targeting bacterial enzymes rather than kinases .
Functional Group Impact :
- The methoxy group at position 6 in UNII-4PH0nmd7GJ and its analogs () is critical for binding affinity in kinase inhibitors, as seen in FDA-approved TKIs like gefitinib .
- Hydrophobic substituents (e.g., morpholine in Compound B) may reduce off-target effects compared to UNII-4PH0nmd7GJ’s bulkier cyclobutyl-piperidine chain .
Synthetic Complexity :
- UNII-4PH0nmd7GJ’s synthesis requires multi-step functionalization of the quinazoline ring, similar to other patent examples (). However, its cyclobutyl-piperidine linkage introduces steric challenges absent in simpler analogs like Compound D () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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